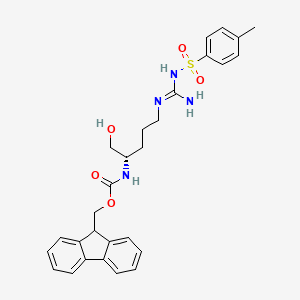

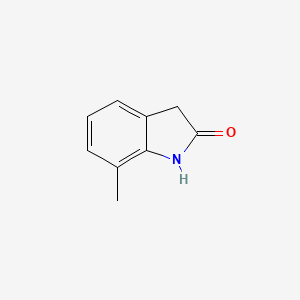

![molecular formula C9H8N2O2 B1335018 2-(1H-Benzo[d]imidazol-6-yl)acetic acid CAS No. 473895-86-2](/img/structure/B1335018.png)

2-(1H-Benzo[d]imidazol-6-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst. This process yields hydroxy benzophenones, which serve as intermediates .

Molecular Structure Analysis

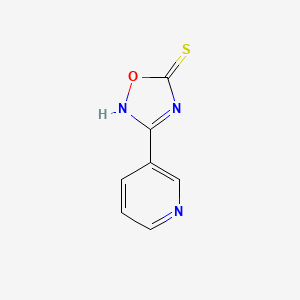

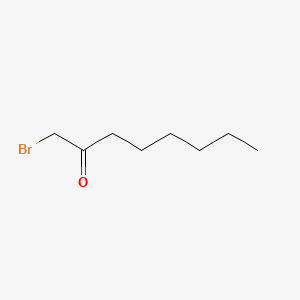

The molecular structure of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid consists of a benzimidazole ring fused with an acetic acid moiety. The benzimidazole ring contributes to its biological properties and potential therapeutic applications .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including benzoylation, Fries rearrangement, and coupling reactions with other functional groups. These reactions lead to the formation of derivatives with diverse biological activities .

Applications De Recherche Scientifique

Medicine

In the medical field, imidazole derivatives like 2-(1H-Benzo[d]imidazol-6-yl)acetic acid have shown promise due to their broad pharmacological activities. They are known for their antibacterial, antifungal, and antiprotozoal properties . These compounds are integral in synthesizing drugs that treat a variety of conditions, including infectious diseases, and are crucial in the development of new therapeutic agents that can overcome antibiotic resistance.

Agriculture

Imidazole compounds play a significant role in agriculture as well. They are used to create fungicides and bactericides that protect crops from various diseases . Their ability to inhibit the growth of harmful microorganisms helps in increasing crop yield and ensuring food security.

Material Science

In material science, imidazole derivatives are utilized for their chemical properties to develop new materials. They serve as building blocks for organic synthesis, contributing to the creation of polymers and other advanced materials with specific desired properties .

Environmental Science

Environmental science benefits from the antimicrobial properties of imidazole compounds. They can be used in water treatment processes to remove or reduce microbial contaminants, ensuring safer and cleaner water resources .

Biochemistry

In biochemistry, 2-(1H-Benzo[d]imidazol-6-yl)acetic acid is used as a precursor in synthesizing various biochemical compounds. Its structure is key in studying enzyme reactions and metabolic pathways, providing insights into complex biological processes .

Pharmacology

The pharmacological applications of imidazole derivatives are vast. They are involved in the synthesis of a wide range of drugs, including antihistamines, analgesics, and antiviral medications. Their structural versatility allows for the development of compounds with specific target activities, making them valuable in drug design and discovery .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function .

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .

Propriétés

IUPAC Name |

2-(3H-benzimidazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMCJQLLJVFPSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388835 |

Source

|

| Record name | 1H-benzimidazol-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzo[d]imidazol-6-yl)acetic acid | |

CAS RN |

473895-86-2 |

Source

|

| Record name | 1H-benzimidazol-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.